3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one
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Overview
Description
3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of an acetyl group, a fluorinated aniline moiety, and a methyl group attached to a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a ketoester, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Attachment of the Fluorinated Aniline Moiety: The fluorinated aniline moiety can be attached through a nucleophilic substitution reaction, where the aniline derivative reacts with a halogenated precursor.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated aniline moiety or the pyranone ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles or electrophiles, catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The fluorinated aniline moiety may interact with enzymes or receptors, modulating their activity.
Disruption of Cellular Processes: The compound may interfere with cellular processes, such as DNA replication or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-ACETYL-2-(4-CHLOROANILINO)-6-METHYL-4H-PYRAN-4-ONE: Similar structure but with a chlorine atom instead of a fluorine atom.
3-ACETYL-2-(4-BROMOANILINO)-6-METHYL-4H-PYRAN-4-ONE: Similar structure but with a bromine atom instead of a fluorine atom.
3-ACETYL-2-(4-IODOANILINO)-6-METHYL-4H-PYRAN-4-ONE: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 3-ACETYL-2-(4-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE lies in the presence of the fluorinated aniline moiety, which can impart distinct chemical and biological properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C14H12FNO3 |
---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
3-acetyl-2-(4-fluoroanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C14H12FNO3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-5-3-10(15)4-6-11/h3-7,16H,1-2H3 |
InChI Key |
OHGQWLSDDUPKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)F)C(=O)C |
Origin of Product |
United States |
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